molecular formula C8H7BrN4 B1437500 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine CAS No. 1060817-70-0

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Cat. No. B1437500
M. Wt: 239.07 g/mol
InChI Key: PXTPQENZOXPXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” is a chemical compound with the molecular formula C8H7BrN4 . It is used as a building block in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of triazole derivatives, including “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, involves the condensation of pyrimidine with triazole, followed by nucleophilic displacement of the chlorine atoms with secondary amines, and finally cyclocondensation in the presence of NaNH2 .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” consists of a pyridine ring substituted with a bromine atom and a 4-methyl-1,2,4-triazole group . The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

Triazole compounds, including “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, are known for their multidirectional biological activity. They can bind to a variety of enzymes and receptors in the biological system, showing significant antibacterial activity .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” is 239.07 g/mol. It has a topological polar surface area of 43.6 Ų and a complexity of 178 .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine have been explored extensively for their antimicrobial properties. A variety of derivatives, including those obtained through the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, have shown promising antimicrobial activities. Specifically, certain derivatives synthesized from reactions involving ethyl bromide, amines in the presence of formaldehyde, and aldehydes like 4-fluorobenzaldehyde or indol-3-carbaldehyde, displayed notable antimicrobial effects. The results highlighted that the majority of these compounds exhibited either good or moderate antimicrobial activity, positioning them as potential candidates for pharmaceutical applications (Bayrak et al., 2009).

Structural and Computational Studies

4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a derivative that underwent comprehensive structural analysis through techniques like NMR, MS, elemental analyses, and single-crystal X-ray structure determination. This compound was found to have moderate antifungal activity. Additionally, computational methods such as Density Functional Theory (DFT) were employed to understand the molecular structure and properties further, providing valuable insights into the compound's potential applications and interactions (Mu et al., 2015).

Catalytic and Synthetic Applications

The compound's derivatives also play a significant role in catalysis and synthetic chemistry. For instance, the synthesis of a series of 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was successfully conducted through condensation reactions. This process illustrates the compound's utility in the formation of complex heterocyclic structures, which are prevalent in numerous pharmaceuticals and organic materials (Afrough et al., 2017).

Future Directions

The future directions for “5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” and similar compounds lie in their potential as potent and safe antimicrobial agents. The global spread of drug resistance in bacteria necessitates the development of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity, making them promising candidates for further investigations .

properties

IUPAC Name

5-bromo-4-methyl-2-(1,2,4-triazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-2-8(10-3-7(6)9)13-4-11-12-5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTPQENZOXPXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651033
Record name 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

CAS RN

1060817-70-0
Record name 5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.